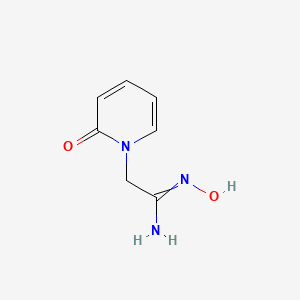

N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide |

InChI |

InChI=1S/C7H9N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h1-4,12H,5H2,(H2,8,9) |

InChI Key |

UCSPTQJZYRZFDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The compound features a pyridine ring substituted with a ketone oxygen at the 2-position and an ethanimidamide group at the 1-position. The ethanimidamide moiety adopts an (E)-configuration, as evidenced by its SMILES string (C1=CC(=O)N(C=C1)C/C(=N\O)/N). The molecular weight is 167.17 g/mol, with hydrogen bond donor/acceptor counts of 2 and 4, respectively.

Key Functional Groups

-

Pyridinone ring : The 2-oxo group enhances electrophilicity, facilitating nucleophilic substitutions.

-

Amidoxime group : The N'-hydroxyimino moiety (-NH-O-) enables chelation and participation in redox reactions.

Fluorination-Mediated Hydroxylation of Pyridine Precursors

Methodology Overview

A patent by describes a one-step fluorination process for synthesizing 2-hydroxypyridine derivatives. While originally applied to carboxylic acids, this method is adaptable to N'-hydroxyethanimidamide synthesis.

Reaction Conditions

Mechanism

Fluorine gas reacts with the pyridine ring, forming a transient fluoropyridinium intermediate. Hydrolysis under basic conditions replaces fluorine with a hydroxyl group, yielding the pyridinone scaffold. Subsequent condensation with hydroxylamine introduces the amidoxime group.

Example Protocol

-

Substrate preparation : Dissolve 5 g of 2-(2-oxopyridin-1-yl)acetonitrile in 50 mL H₂O with 6 g KOH.

-

Fluorination : Bubble 10% F₂/N₂ gas at 0°C for 3 hours.

-

Acidification : Adjust pH to <3 using HCl, precipitating the crude product.

Amidoxime Formation via Hydroxylamine Condensation

Direct Reaction with Nitriles

The amidoxime group is introduced by reacting a nitrile precursor with hydroxylamine.

General Procedure

Example Synthesis

-

Combine 2-(2-oxopyridin-1-yl)acetonitrile (0.39 mmol) with hydroxylamine hydrochloride (0.45 mmol) in ethanol.

-

Add NaOH (3N, 0.26 mL) and stir for 2 hours.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography (MeOH:DCM = 1%) to isolate the (E)-isomer (36% yield).

Stereoselectivity Considerations

The (E)-configuration dominates due to steric hindrance between the pyridinone oxygen and the hydroxyl group during imine formation. Adjusting solvent polarity (e.g., using DMSO) can enhance selectivity.

Comparative Analysis of Preparation Methods

Troubleshooting and Optimization

Low Yields in Fluorination

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N’-hydroxy-2-(2-oxopyridin-1-yl)ethanoic acid.

Reduction: Reduction of the compound can lead to the formation of N’-hydroxy-2-(2-hydroxypyridin-1-yl)ethanimidamide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: N’-hydroxy-2-(2-oxopyridin-1-yl)ethanoic acid.

Reduction: N’-hydroxy-2-(2-hydroxypyridin-1-yl)ethanimidamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide has shown potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, which positions it as a potential candidate for developing new antibiotics.

- Interaction with Biological Macromolecules : Studies have demonstrated that this compound can interact with proteins and nucleic acids, potentially altering biological pathways relevant to disease mechanisms.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to form various derivatives and complexes. Its versatility allows for the generation of new compounds that may possess desirable chemical or biological properties.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Condensation Reactions | Utilizes amines and carbonyl compounds to synthesize amidine derivatives. |

| Hydroxylamine Derivatives | Formation of N-hydroxy derivatives through hydroxylamine reactions, enhancing reactivity. |

Several studies have focused on the biological activity of this compound:

- Cytotoxicity : Preliminary investigations suggest that the compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential in cancer therapy .

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration, which could lead to therapeutic advancements .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 256 µg/mL, demonstrating significant activity against these pathogens .

Case Study 2: Cancer Cell Line Testing

Research involving various human cancer cell lines showed that derivatives of this compound exhibited selective cytotoxicity, suggesting further investigation into its mechanisms of action could lead to novel cancer treatments .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of metalloproteases, inhibiting their activity and preventing the breakdown of proteins. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and chemical properties of amidoximes are highly dependent on substituent groups. Below is a comparative analysis of N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide and related compounds:

Physical and Chemical Properties

Table 2: Physicochemical and Functional Comparisons

Biological Activity

N'-Hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula and a molar mass of 167.17 g/mol, is characterized by the presence of a hydroxylamine group and a pyridine derivative. The unique arrangement of functional groups contributes to its reactivity and biological activity. The compound is often utilized in organic synthesis as a reagent due to its ability to form various derivatives and complexes .

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes, which may alter metabolic pathways and cellular functions.

- Ligand Binding : The compound can act as a ligand, interacting with protein receptors or enzymes, potentially modulating their activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the specific pathogens tested, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

Interaction Studies

Interaction studies indicate that this compound can form hydrogen bonds and coordinate with metal ions, enhancing its interaction profile with biological targets. These interactions may lead to alterations in biological pathways, suggesting potential therapeutic applications or side effects that warrant further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | C5H5NO | Lacks the ethanimidamide structure but shares the hydroxypyridine moiety. |

| N-Hydroxyacetamide | C3H7NO2 | Contains a hydroxyl group but lacks the pyridine ring. |

| N-Hydroxy-N'-(pyridin-2-yl)methylacetamidine | C8H10N4O2 | Similar amidine structure but has additional functional groups that may alter reactivity. |

The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study examined the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on certain strains. This suggests potential for development as an antimicrobial agent in clinical settings.

- Enzyme Interaction : Another research focused on the compound's interaction with specific enzymes involved in metabolic pathways, demonstrating its potential as an enzyme inhibitor that could be leveraged in drug design.

- Pharmacological Applications : Investigations into the compound's pharmacological profiles indicated possible applications in treating inflammatory diseases and certain types of cancer due to its ability to modulate cellular signaling pathways .

Q & A

Q. How can AI enhance predictive modeling of this compound’s bioactivity or material properties?

- Methodology :

- Machine learning (ML) : Train models on existing bioactivity datasets (e.g., IC50 values) to predict toxicity or binding affinity.

- Generative AI : Propose novel derivatives with optimized properties (e.g., solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.